

Spectroscopic Profile of 2-Chloro-6-iodoaniline: A Comparative Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Chloro-6-iodoaniline

Cat. No.: B1317141

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectroscopic data for **2-Chloro-6-iodoaniline** and its structurally related analogs. Due to the limited availability of direct experimental spectra for **2-Chloro-6-iodoaniline**, this document focuses on a detailed comparison with closely related compounds to predict its spectroscopic characteristics. The information herein is intended to support research and development activities where this compound or its derivatives are of interest.

Spectroscopic Data Comparison

The following tables summarize the available spectroscopic data for compounds structurally similar to **2-Chloro-6-iodoaniline**. This comparative data can be used to infer the expected spectral characteristics of the target compound.

Table 1: ^1H NMR Spectroscopic Data of 2-Halo-6-substituted Anilines

Compound	Solvent	Chemical Shift (δ , ppm) and Coupling Constants (J, Hz)
2,6-Dichloroaniline	CDCl ₃	7.15 (d, J=8.1, 2H, H-3, H-5), 6.59 (t, J=8.1, 1H, H-4), 4.4 (s, 2H, NH ₂)
2-Bromo-6-chloroaniline	-	No specific data found in searches.
4-Bromo-2-chloro-6-iodoaniline	-	A ¹ H NMR spectrum is available but detailed assignments were not found in the search results.
2,6-Diiodoaniline	-	No specific data found in searches.

Table 2: ¹³C NMR Spectroscopic Data of 2-Halo-6-substituted Anilines

Compound	Solvent	Chemical Shift (δ , ppm)
2,6-Dichloroaniline	Chloroform-d	No specific peak list found in searches. A spectrum is available for viewing.
2-Bromo-6-chloroaniline	-	No specific data found in searches.
4-Bromo-2-chloro-6-iodoaniline	-	No data found.
2,6-Diiodoaniline	-	No data found.

Table 3: Infrared (IR) Spectroscopic Data of 2-Halo-6-substituted Anilines

Compound	Technique	Key Absorption Bands (cm ⁻¹)
2,6-Dichloroaniline	KBr-Pellet	A full spectrum is available for viewing. Key absorptions would include N-H stretching, C-N stretching, and C-Cl stretching bands.
4-Bromo-2-chloro-6-iodoaniline	ATR	A study mentions the use of ATR-FTIR for its identification, but specific band positions are not listed. [1]

Table 4: Mass Spectrometry (MS) Data of 2-Halo-6-substituted Anilines

Compound	Ionization Method	Key m/z values
2,6-Dichloroaniline	GC-MS	161 (M ⁺), 163 (M+2)
4-Bromo-2-chloro-6-iodoaniline	GC-MS	333 (M ⁺), 127, 129
2,6-Diiodoaniline	-	Molecular Weight: 344.92 g/mol [2]

Experimental Protocols

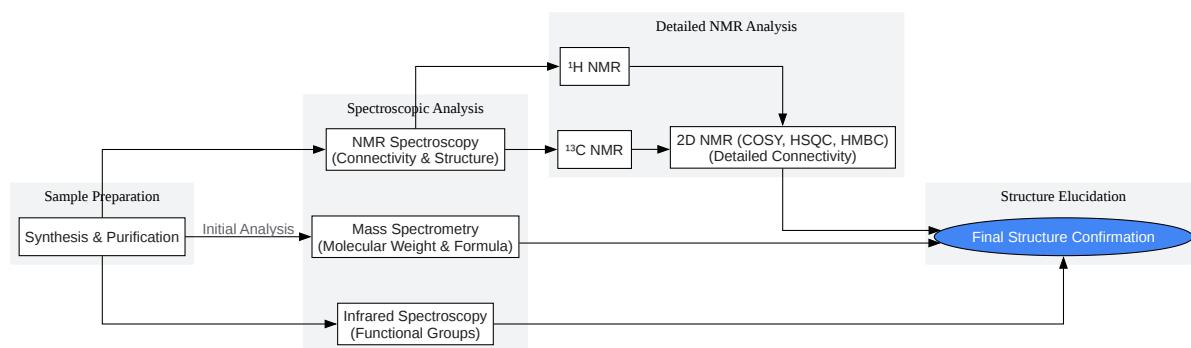
The following are generalized experimental protocols for the spectroscopic techniques cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Approximately 5-10 mg of the analyte is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a volume of 0.5-0.7 mL in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (0 ppm).

- ^1H NMR Spectroscopy: Proton NMR spectra are typically acquired on a 300 or 500 MHz spectrometer. Standard acquisition parameters include a 30° pulse width, a relaxation delay of 1-5 seconds, and an acquisition time of 2-4 seconds. Typically, 8 to 64 scans are co-added to achieve an adequate signal-to-noise ratio.
- ^{13}C NMR Spectroscopy: Carbon-13 NMR spectra are acquired on the same instrument, typically with proton decoupling to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans (several hundred to thousands) is usually required due to the low natural abundance of the ^{13}C isotope.

Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy


- Instrument Setup: The FTIR spectrometer is equipped with an ATR accessory, which contains a crystal of high refractive index (e.g., diamond or germanium).
- Background Spectrum: A background spectrum of the clean, empty ATR crystal is recorded to subtract atmospheric and instrument-related absorptions.
- Sample Analysis: A small amount of the solid or liquid sample is placed in direct contact with the ATR crystal. For solids, a pressure clamp is used to ensure good contact. The infrared spectrum is then recorded, typically in the range of 4000-400 cm^{-1} .

Gas Chromatography-Mass Spectrometry (GC-MS)

- Sample Preparation: The sample is dissolved in a volatile organic solvent (e.g., dichloromethane or hexane).
- GC Separation: A small volume of the sample solution is injected into the gas chromatograph, where it is vaporized. The components of the sample are separated as they pass through a capillary column (e.g., a 30 m HP-5MS column). The oven temperature is programmed to ramp from a low to a high temperature to elute the compounds of interest.
- MS Detection: As the separated compounds elute from the GC column, they enter the mass spectrometer. In electron ionization (EI) mode, the molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment. The mass-to-charge ratio (m/z) of the resulting ions is detected, producing a mass spectrum that serves as a molecular fingerprint.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic identification and characterization of an organic compound like **2-Chloro-6-iodoaniline**.

[Click to download full resolution via product page](#)

Caption: A logical workflow for the elucidation of molecular structures.

This guide provides a framework for understanding the spectroscopic properties of **2-Chloro-6-iodoaniline** through the analysis of its structural analogs. Researchers can use this comparative data to aid in the identification and characterization of this and related compounds in their work.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. harricks.com [harricks.com]
- 2. 2,6-Diiodoaniline | C6H5I2N | CID 21923486 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic Profile of 2-Chloro-6-iodoaniline: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1317141#spectroscopic-data-for-2-chloro-6-iodoaniline>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com